molecular formula C17H22FN3O2 B8017826 tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate

tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate

Cat. No.: B8017826
M. Wt: 319.37 g/mol
InChI Key: JCVMAMNYCHBQNE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core substituted with a 6-fluoroindazole moiety and protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₇H₂₁FN₃O₂, with a molecular weight of 318.37 g/mol (calculated). The compound is of significant interest in medicinal chemistry as a precursor for synthesizing pharmacologically active molecules, particularly kinase inhibitors or GPCR modulators, due to the indazole scaffold’s prevalence in drug discovery .

Synthetic routes for this compound typically involve nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, tert-butyl 4-aminopiperidine-1-carboxylate can react with halogenated nitroarenes (e.g., 1-chloro-3-fluoro-2-nitrobenzene) under reductive cyclization conditions to form the indazole ring, as described in General Procedure A of .

Properties

IUPAC Name

tert-butyl 4-(6-fluoro-2H-indazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-5-4-12(18)10-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVMAMNYCHBQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC(=CC3=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling via Buchwald-Hartwig Amination

This method involves the palladium-catalyzed cross-coupling of a halogenated indazole derivative with a Boc-protected piperidine bearing an amine group. For example, 3-bromo-6-fluoro-1H-indazole may react with tert-butyl 4-aminopiperidine-1-carboxylate under catalytic conditions using Pd(OAc)₂ and Xantphos as ligands. Key parameters include:

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene or 1,4-dioxane

  • Temperature : 100–110°C

  • Yield : ~70–85%

This route benefits from high functional group tolerance but requires rigorous exclusion of moisture and oxygen.

Reductive Amination of Indazole Aldehydes

An alternative strategy employs reductive amination between 6-fluoro-1H-indazole-3-carbaldehyde and tert-butyl piperidine-1-carboxylate-4-amine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer) facilitates imine formation and subsequent reduction.

  • Reaction Time : 12–24 hours

  • Yield : ~60–75%

While simpler, this method may produce regioisomers if the indazole aldehyde exhibits tautomerism.

Indazole Ring Construction on Preformed Piperidine Scaffolds

Building the indazole moiety directly onto the piperidine ring offers an alternative to coupling preformed fragments.

Rh(III)-Catalyzed C–H Activation

A Rh(III)-catalyzed annulation strategy constructs the indazole ring from tert-butyl 4-(2-fluorophenyl)piperidine-1-carboxylate and hydrazine derivatives. For instance, reacting tert-butyl 4-(2-fluoro-3-nitrophenyl)piperidine-1-carboxylate with hydrazine hydrate in ethanol under reflux yields the intermediate hydrazone, which undergoes cyclization using [Cp*RhCl₂]₂ (2.5 mol%) and Cu(OAc)₂ (1.5 equiv) in DCE at 80°C.

  • Cyclization Yield : ~80%

  • Advantage : Avoids handling unstable indazole intermediates.

Cadogan Heterocyclization

Cadogan cyclization transforms nitroarenes into indazoles via phosphine-mediated reduction. Starting with tert-butyl 4-(2-fluoro-3-nitrophenyl)piperidine-1-carboxylate, treatment with 1,2,2,3,4,4-hexamethylphosphetane (HMPT) and hydrosilane in toluene at 110°C induces cyclization to form the indazole ring.

  • Reaction Time : 6–8 hours

  • Yield : ~65–70%

  • Limitation : Requires stoichiometric HMPT, increasing cost.

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during functionalization.

Acid-Mediated Boc Deprotection

Post-synthetic Boc removal uses HCl in dioxane (4 M) or trifluoroacetic acid (TFA) in DCM (20–50% v/v). For example, TFA-mediated deprotection at 0°C for 1 hour cleaves the Boc group without affecting the indazole ring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates in Pd-catalyzed couplings but may complicate purification.

  • Ethereal Solvents : THF and 1,4-dioxane balance reactivity and solubility for reductive aminations.

Catalyst Screening

Comparative studies reveal that Pd(OAc)₂ outperforms PdCl₂ or Pd(PPh₃)₄ in coupling reactions, while Rh(III) catalysts excel in C–H activation.

Analytical and Characterization Data

Parameter Value Source
Molecular FormulaC₁₇H₂₂FN₃O₂
Molecular Weight319.37 g/mol
Melting Point148–150°C
HPLC Purity (post-column)>95%
Key IR Bands1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–F)

¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, indazole-H), 7.60–7.55 (m, 1H, Ar-H), 7.15–7.10 (m, 1H, Ar-H), 4.25–4.15 (m, 2H, piperidine-H), 3.60–3.50 (m, 2H, piperidine-H), 2.90–2.80 (m, 1H, piperidine-H), 1.48 (s, 9H, Boc-CH₃) .

Chemical Reactions Analysis

Formation of the Indazole Moiety

  • Cyclization Reaction : The indazole ring is formed via cyclization between a hydrazine derivative and a ketone/aldehyde. This step establishes the heterocyclic core structure.

  • Fluorination : Introduction of the fluorine atom at the 6-position is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Piperidine Ring Construction

  • Cyclization : The piperidine ring is assembled through reactions involving amines and carbonyl compounds, followed by deprotection steps (e.g., reduction of intermediates like N-benzyl-4-piperidinone) .

Esterification

  • Final Step : The piperidine ring is esterified with tert-butyl chloroformate to form the tert-butyl ester group, completing the target compound.

Key Reaction Conditions

Reaction TypeReagents/CatalystsSolvent/ConditionsYield/Outcome
Palladium-Catalyzed Coupling Pd(OAc)₂, triethylamine, DMF130°C, 2 hFormation of ethenyl linkages
Elimination Reaction Potassium tert-butoxideTHF, 25°CGeneration of alkene intermediates
Esterification tert-Butyl chloroformateEDC·HCl, DMAP, DCMFormation of tert-butyl ester

Oxidation

  • Reagents : Potassium permanganate (acidic/basic medium).

  • Outcome : Conversion of alkene or amine groups to carboxylic acids/ketones.

Reduction

  • Reagents : Hydrogen gas, Pd/C catalyst.

  • Outcome : Reduction of nitro groups or alkenes to amines/alcohols.

Substitution

  • Reagents : Nucleophiles (amines, thiols) with a base.

  • Outcome : Replacement of fluorine with other functional groups.

Comparative Analysis of Functional Groups

Featuretert-Butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylateSimilar Compounds
Fluorine Substituent Enhances stability and binding affinityAbsent in non-fluorinated analogs
Piperidine Ring Provides structural rigidity for pharmacological activityConserved across derivatives
Ester Group Facilitates solubility and bioavailabilityCommon in esterified derivatives

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate typically involves several steps, including:

  • Formation of the Indazole Moiety : This is achieved through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
  • Fluorination : The introduction of the fluorine atom can be accomplished using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Piperidine Ring Construction : This involves cyclization reactions with amines and carbonyl compounds.
  • Esterification : The final step is the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases, including cancer and inflammatory conditions.

Case Study :
A study explored derivatives of this compound as potential inhibitors for specific enzymes involved in cancer cell proliferation, demonstrating promising results in vitro .

Research has indicated that this compound may interact with various biological targets, potentially exhibiting anti-inflammatory, anticancer, or antimicrobial activities. The fluoro-substituted indazole moiety enhances its binding affinity to biological receptors.

Biological Assays :
In vitro assays have shown that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting its potential as a lead compound for drug development .

Industrial Applications

In the chemical industry, this compound is utilized as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to serve as a versatile building block makes it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique chemical structure. The fluoro-substituted indazole moiety may play a crucial role in these interactions, potentially affecting signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Indazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Potential Applications
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate 889945-69-1 C₁₇H₂₃N₃O₂ 301.38 No fluorine substituent Intermediate for non-fluorinated bioactive molecules
tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate N/A C₁₇H₂₁FN₃O₂ 318.37 Fluorine at 5-position instead of 6 Altered electronic effects; potential selectivity in target binding
tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate N/A C₁₇H₂₁ClN₃O₂ 334.82 Chlorine (larger, more lipophilic) at 5-position Enhanced membrane permeability; possible cytotoxicity
This compound (Target) 1022150-11-3 C₁₇H₂₁FN₃O₂ 318.37 Fluorine at 6-position Optimized metabolic stability and target engagement

Key Observations :

  • Fluorine vs. Chlorine : The 6-fluoro derivative (target) benefits from fluorine’s high electronegativity, which can strengthen hydrogen bonding or dipole interactions in biological targets. Chlorine, being bulkier, increases lipophilicity (logP) but may reduce solubility .
  • Positional Effects : Fluorine at the 6-position (target) versus 5-position alters steric and electronic interactions. For example, 6-fluoro substitution may better align with hydrophobic pockets in enzyme active sites compared to 5-fluoro analogs .

Heterocycle Variants

Table 2: Compounds with Alternative Heterocycles

Compound Name CAS Number Molecular Formula Heterocycle Key Differences
tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate 182365-86-2 C₁₇H₂₁FN₃O₃ Benzoimidazolone Oxo group introduces polarity; reduced aromaticity compared to indazole
Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate 877399-51-4 C₂₄H₂₃ClN₄O₄ Pyrido-oxazine Spirocyclic structure; complex ring system may limit synthetic accessibility

Key Observations :

  • Indazole vs. Benzoimidazolone: The target’s indazole core is fully aromatic, favoring π-π stacking interactions. Benzoimidazolone derivatives () contain a non-aromatic oxo group, which may enhance solubility but reduce planar rigidity .

Piperidine-Modified Analogs

  • (R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1038866-44-2): Features an extended substituent with a pyrazole and ethoxy group, increasing molecular weight (MW ~570 g/mol) and complexity. Such modifications are typical in kinase inhibitor optimization .

Research Findings and Implications

  • Synthetic Utility : The target compound’s Boc group facilitates easy deprotection to generate free piperidine intermediates for further functionalization (e.g., amidation in ) .
  • Biological Relevance : Fluorinated indazoles are prioritized in drug discovery due to their balance of stability and bioavailability. The 6-fluoro substitution in the target compound may offer advantages over 5-fluoro or chlorinated analogs in specific targets, such as reduced off-target effects .

Biological Activity

tert-Butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate is a synthetic organic compound notable for its potential biological activities. With the molecular formula C17H22FN3O2C_{17}H_{22}FN_{3}O_{2}, this compound features a tert-butyl ester group, a piperidine ring, and a fluoro-substituted indazole moiety, which may influence its pharmacological properties significantly. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal to understanding its biological activity. The presence of the fluoro group on the indazole ring enhances lipophilicity and may improve binding affinity to biological targets.

PropertyValue
Molecular FormulaC17H22FN3O2C_{17}H_{22}FN_{3}O_{2}
Molecular Weight319.37 g/mol
IUPAC NameThis compound

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique chemical structure. The fluoro-substituted indazole moiety is thought to play a crucial role in these interactions, potentially affecting signal transduction pathways and cellular processes.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
Recent studies have highlighted the potential of indazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that related indazole-containing compounds exhibited IC50 values in the nanomolar range against cancer xenografts, indicating strong antiproliferative effects .

2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer progression. For example, it has been noted that modifications on the indazole scaffold can significantly enhance enzyme inhibitory activity, with some derivatives achieving IC50 values as low as 2.9 nM against FGFR1 . This suggests that this compound may serve as a lead compound for developing potent enzyme inhibitors.

3. Neuropharmacological Effects
Given the structural similarities to known psychoactive substances, there is ongoing research into the neuropharmacological effects of this compound. Preliminary findings suggest potential interactions with neurotransmitter systems, although further studies are required to confirm these effects.

Case Studies

Several case studies have investigated the biological activity of related compounds:

Case Study 1: Anticancer Efficacy
In a comparative study involving various indazole derivatives, researchers found that those with fluorine substitutions displayed enhanced potency against cancer cell lines such as SNU16 and KG1, with IC50 values ranging from 25.3 nM to 77.4 nM .

Case Study 2: Enzyme Inhibition
Another investigation into enzyme inhibitors revealed that certain derivatives achieved significant inhibition of FGFR1 with an IC50 value of 15 nM, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including the formation of the indazole ring and subsequent coupling with a piperidine derivative. A common approach involves:

  • Step 1 : Cyclocondensation of fluorinated precursors to form the 6-fluoro-1H-indazole core.
  • Step 2 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) via carbamate coupling reactions.
  • Step 3 : Deprotection and purification using column chromatography or recrystallization .
    Key reagents include Boc anhydride and coupling agents like DCC (dicyclohexylcarbodiimide). Solvents such as DMF or THF are often used under inert conditions.

Q. How is structural characterization performed for this compound?

A combination of techniques is employed:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography using programs like SHELX or CCP4 for absolute configuration determination, especially if the compound crystallizes. Single-crystal data collection at low temperatures (e.g., 100 K) improves resolution .

Q. What safety protocols should be followed during handling?

  • PPE : Wear P95 respirators for particulate protection, nitrile gloves, and chemical-resistant lab coats. Use fume hoods for reactions involving volatile reagents .
  • First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes). Avoid inducing vomiting if ingested; seek medical attention .
  • Storage : Store in a cool, dry environment (-20°C for long-term stability) with desiccants to prevent hydrolysis .

Q. Which analytical methods ensure purity and stability?

  • HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (heating rate: 10°C/min).
  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Q. How stable is this compound under varying pH and temperature conditions?

  • pH Stability : Perform kinetic studies in buffered solutions (pH 1–12). Boc-protected amines are labile under acidic conditions (pH < 3), requiring neutral buffers for storage .
  • Thermal Stability : DSC (Differential Scanning Calorimetry) reveals decomposition temperatures (typically >150°C). Avoid prolonged exposure to >40°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance solubility and reaction rate.
  • Catalyst Optimization : Evaluate Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps. Use DOE (Design of Experiments) to vary temperature (50–120°C) and catalyst loading (1–5 mol%) .
  • In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How to resolve contradictions in bioactivity data across studies?

  • Replicate Experiments : Standardize assay protocols (e.g., cell lines, incubation times).
  • Purity Verification : Re-analyze batches via HPLC to rule out impurity interference.
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding affinity to targets like soluble epoxide hydrolase .

Q. What strategies mitigate impurities during synthesis?

  • Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice exclusion of byproducts.
  • Mechanistic Studies : Identify impurity sources (e.g., over-alkylation) via LC-MS and adjust stoichiometry .

Q. How is pharmacological profiling conducted for this compound?

  • In Vitro Assays :
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
    • Plasma Stability : Incubate in human plasma (37°C, 24 hrs); quantify remaining compound via LC-MS.
  • ADME Studies :
    • Permeability : Caco-2 cell monolayers to predict intestinal absorption.
    • Metabolite ID : Hepatocyte incubations with UPLC-QTOF analysis .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Low-Resolution Data : Use synchrotron radiation for small crystals (<0.1 mm).
  • Twinning : Apply TwinRotMat in SHELXL to refine twinned structures.
  • Disorder Modeling : Utilize PART instructions in SHELX to model disordered tert-butyl groups .

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